molecular formula C13H14ClNO2 B1610393 Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate CAS No. 3446-72-8

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Cat. No. B1610393
CAS RN: 3446-72-8
M. Wt: 251.71 g/mol
InChI Key: BEIZRBAYMLMWPP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, also known as EMCIA, is an organic compound with a molecular weight of 234.7 g/mol. It is a colorless, water-soluble liquid with a pungent odor. EMCIA is used in a variety of scientific and industrial applications, such as in the synthesis of pharmaceuticals, the manufacture of dyes and pigments, and as a reagent in organic synthesis. In addition, it is a useful tool for researchers in the fields of biochemistry, physiology, and toxicology.

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral properties.

Anti-inflammatory and Analgesic Applications

The indole scaffold is a part of many compounds with anti-inflammatory and analgesic properties. Derivatives containing the indole ring have been evaluated for their in vivo anti-inflammatory and analgesic activities, making them potential candidates for the development of new pain management drugs .

Anticancer Research

Indole derivatives are being explored for their potential in cancer treatment. Some indole-based compounds have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, which are crucial mechanisms in cancer therapy .

Antimicrobial Applications

The indole core is present in many natural compounds with antimicrobial properties. Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate could serve as a starting point for the synthesis of new antimicrobial agents, leveraging the indole ring’s ability to interact with various microbial targets .

Antidiabetic Applications

Research has indicated that indole derivatives can play a role in antidiabetic drug development. Their ability to modulate various biological pathways makes them suitable for creating compounds that could potentially manage diabetes .

Antimalarial Applications

Indole derivatives have also been investigated for their antimalarial properties. The indole nucleus is a common feature in many synthetic and natural compounds with antimalarial activity, and modifications to the indole structure can lead to new therapeutic agents .

properties

IUPAC Name

ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIZRBAYMLMWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469276
Record name Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

CAS RN

3446-72-8
Record name Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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